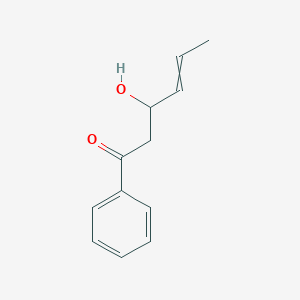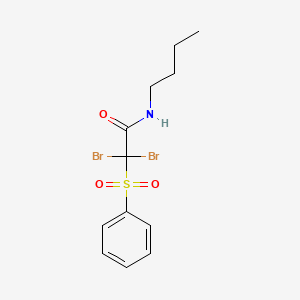![molecular formula C14H13N3O3 B14340927 [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is a synthetic organic compound characterized by its unique structure, which includes a phenylmethylidene group attached to an amino urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and phenylmethylideneamino urea under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: The phenylmethylidene group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Applications De Recherche Scientifique
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]acetone
- [(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]ethanol
Uniqueness
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C14H13N3O3 |
|---|---|
Poids moléculaire |
271.27 g/mol |
Nom IUPAC |
[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea |
InChI |
InChI=1S/C14H13N3O3/c15-14(20)17-16-13(9-4-2-1-3-5-9)11-7-6-10(18)8-12(11)19/h1-8,18-19H,(H3,15,17,20)/b16-13+ |
Clé InChI |
UKTOGKLIUMVVFK-DTQAZKPQSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC(=O)N)/C2=C(C=C(C=C2)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC(=O)N)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
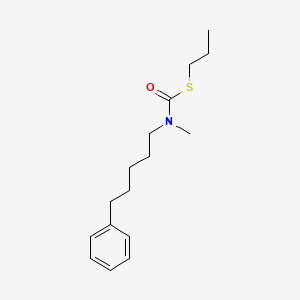


![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
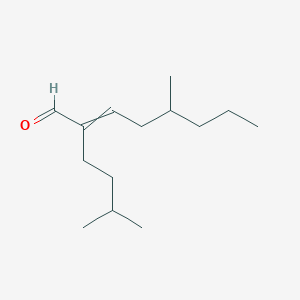
![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)
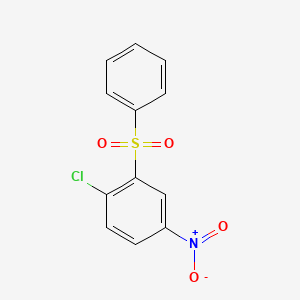

![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)
